(3,3-dimethyl-2-oxobutyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate
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Overview
Description
(3,3-dimethyl-2-oxobutyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate is a complex organic compound that features a unique combination of functional groups, including a furan ring, an ester linkage, and an iodinated aromatic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-dimethyl-2-oxobutyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize 3,3-dimethyl-2-oxobutyric acid through a halogenation reaction of 3,3-dimethylbutyric acid followed by hydrolysis and oxidation . The iodinated furan derivative can be prepared via iodination of furan using iodine and a suitable oxidizing agent.
The final step involves the esterification of 3,3-dimethyl-2-oxobutyric acid with the iodinated furan derivative under acidic conditions to form the desired compound. This reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3,3-dimethyl-2-oxobutyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the iodinated furan to a non-iodinated derivative.
Substitution: The iodine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Scientific Research Applications
(3,3-dimethyl-2-oxobutyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3,3-dimethyl-2-oxobutyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The ester linkage and iodinated furan ring allow the compound to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethoxy-2-butanone: This compound shares the 3,3-dimethyl-2-oxobutyl moiety but lacks the iodinated furan ring.
3,3-Dimethyl-2-butanol: Similar in structure but with a hydroxyl group instead of an ester linkage.
Uniqueness
(3,3-dimethyl-2-oxobutyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO4/c1-13(2,3)10(15)8-17-12(16)7-5-9-4-6-11(14)18-9/h4-7H,8H2,1-3H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGNXSQNHYUYGZ-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC(=O)C=CC1=CC=C(O1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)COC(=O)/C=C/C1=CC=C(O1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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